2-[(oxetan-2-yl)methoxy]pyrazine
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Overview
Description
2-[(Oxetan-2-yl)methoxy]pyrazine is a heterocyclic compound that features both an oxetane ring and a pyrazine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Mechanism of Action
Target of Action
Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It’s known that oxetane rings can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with pyrazine derivatives , it’s likely that this compound affects multiple biochemical pathways, leading to downstream effects on various physiological processes.
Result of Action
Given the wide range of pharmacological activities associated with pyrazine derivatives , it’s likely that this compound induces a variety of molecular and cellular changes.
Preparation Methods
The synthesis of 2-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, such as intramolecular cyclization of epoxides or halocyclization of alcohols.
Attachment to Pyrazine: The oxetane ring is then attached to the pyrazine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
2-[(Oxetan-2-yl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazine ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(Oxetan-2-yl)methoxy]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for designing new pharmaceuticals with improved properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Comparison with Similar Compounds
2-[(Oxetan-2-yl)methoxy]pyrazine can be compared with other similar compounds, such as:
2-[(Oxetan-2-yl)methoxy]pyridine: This compound features a pyridine ring instead of a pyrazine ring. The presence of a single nitrogen atom in the ring can lead to different chemical and biological properties.
2-[(Oxetan-2-yl)methoxy]benzene: This compound features a benzene ring instead of a pyrazine ring.
Properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-7(1)6-12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMYFQFFYNNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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